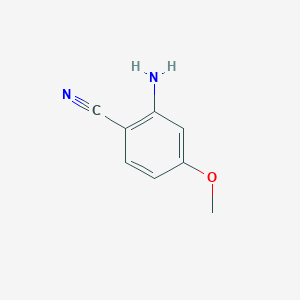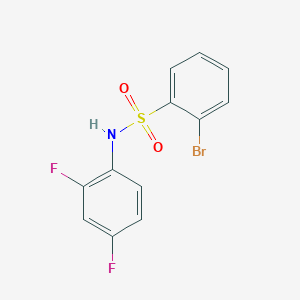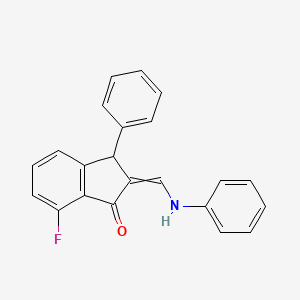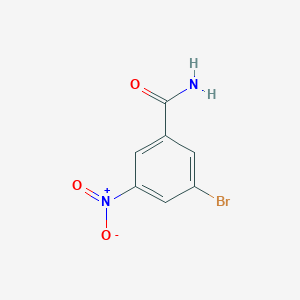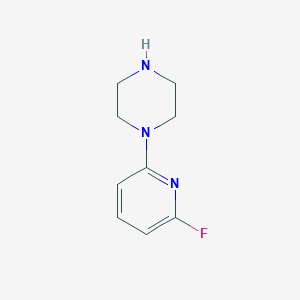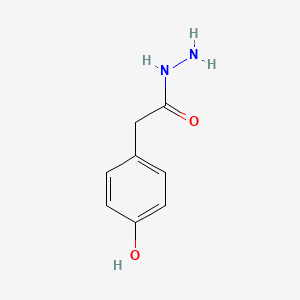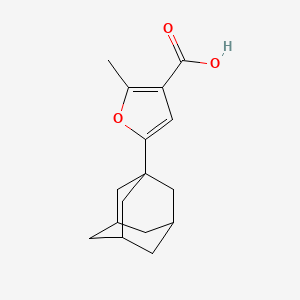
5-(1-Adamantyl)-2-methyl-3-furoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(1-Adamantyl)-2-methyl-3-furoic acid” is a compound that contains an adamantyl group. Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .
Synthesis Analysis
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of “5-(1-Adamantyl)-2-methyl-3-furoic acid” specifically has not been found in the literature.
Molecular Structure Analysis
Adamantane molecules can be described as the fusion of three cyclohexane rings. The molecule is both rigid and virtually stress-free . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .
Chemical Reactions Analysis
Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Physical And Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor. It is the simplest diamondoid . The specific physical and chemical properties of “5-(1-Adamantyl)-2-methyl-3-furoic acid” are not available in the literature.
Wissenschaftliche Forschungsanwendungen
Cocrystal Characterization : 5-(1-Adamantyl)-2-methyl-3-furoic acid, through its bulky adamantyl group, significantly influences the molecular arrangement in cocrystals, as observed in the study of 2-acylaminopyridines and benzoic acids cocrystals. This suggests its potential utility in crystal engineering and pharmaceutical cocrystal design (Ośmiałowski et al., 2013).
Coordination Chemistry : The compound has been involved in the study of coordination chemistry, specifically in the reaction of N-(1-Adamantyl)lipoamide with hydrogen chloride. This reaction's insights contribute to a deeper understanding of coordination compounds' behavior (Wilhelm et al., 2002).
Antimicrobial and Anti-inflammatory Activities : Derivatives of 5-(1-Adamantyl)-2-methyl-3-furoic acid have shown promising results in antimicrobial and anti-inflammatory studies. This highlights its potential in the development of new therapeutic agents (Al-Abdullah et al., 2014).
Molecular Stability Analysis : The compound's structural components, like the adamantyl group, have been used to analyze the stability of molecular complexes, providing insights into molecular interactions and stability in various chemical environments (Takeuchi et al., 2001).
Chiral Resolution : Its derivatives have been utilized in the enantioresolution of racemates, demonstrating the compound's potential in chiral chemistry and enantiomer separation, which is crucial in pharmaceutical synthesis (Miragaya et al., 2010).
Insulin Receptor Activators : The furoic acid derivatives, including those related to 5-(1-Adamantyl)-2-methyl-3-furoic acid, have been explored as potential insulin receptor activators, indicating their importance in diabetic treatment research (Chou et al., 2006).
Anticancer and Antiproliferative Activities : Some adamantyl-substituted molecules, related to 5-(1-Adamantyl)-2-methyl-3-furoic acid, have been studied for their apoptotic and antiproliferative activities against various cancer cell types, highlighting their potential in cancer therapy (Dawson et al., 2007).
Safety And Hazards
Zukünftige Richtungen
The most important and promising lines of research in adamantane chemistry involve double-bonded adamantane derivatives. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Eigenschaften
IUPAC Name |
5-(1-adamantyl)-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-9-13(15(17)18)5-14(19-9)16-6-10-2-11(7-16)4-12(3-10)8-16/h5,10-12H,2-4,6-8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLWBWYJWTUSEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Adamantyl)-2-methyl-3-furoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)
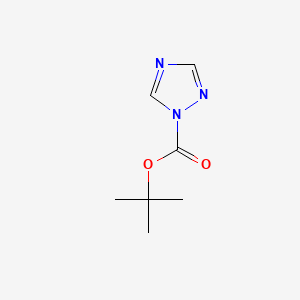

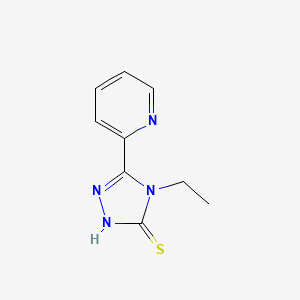

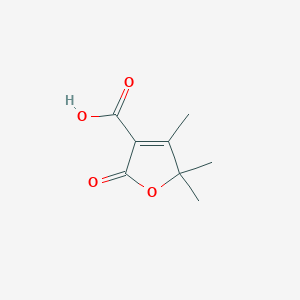
![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)

